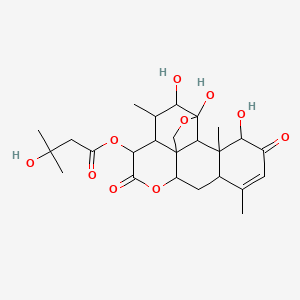

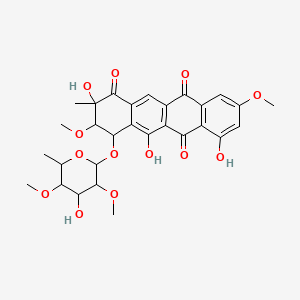

Steffimycine B

Vue d'ensemble

Description

La steffimycine B est un antibiotique anthracyclinique qui a été isolé pour la première fois à partir de cultures de la bactérie Streptomyces elgreteus . Elle est connue pour son activité antitumorale potentielle et sa capacité à se lier à l'ADN bicaténaire . La this compound fait partie de la famille des steffimycines, qui comprend plusieurs composés apparentés ayant des structures et des activités biologiques similaires .

Applications De Recherche Scientifique

Steffimycin B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and its ability to undergo various reactions . In biology, Steffimycin B is used to study DNA-binding mechanisms and the effects of DNA intercalation on cellular processes . In medicine, it is investigated for its potential antitumor activity and its cytotoxic effects on cancer cells . Additionally, Steffimycin B has applications in agriculture and animal husbandry, where it is used to control plant and animal pathogens .

Mécanisme D'action

Target of Action

Steffimycin B is an anthracycline compound that was originally isolated from Streptomyces scabrisporus , an endophyte found in the medicinal plant Amphipterygium adstringens . The primary target of Steffimycin B is DNA , where it preferentially intercalates at sites containing cytosine and guanine .

Mode of Action

Steffimycin B interacts with its target, DNA, by intercalation . Intercalation is a process where a molecule, in this case, Steffimycin B, inserts itself between the base pairs in the DNA helix. This can lead to DNA distortion and hinder the normal functioning of the DNA, such as replication and transcription, thereby inhibiting the growth and proliferation of cells.

Result of Action

Steffimycin B has demonstrated notable activity against Mycobacterium tuberculosis H37Rv ATCC 27294 , with an MIC 100 value of 7.8 µg/mL . This suggests that the compound has a bactericidal effect, leading to the death of the bacteria. It also showed a better activity against the rifampin mono-resistant M. tuberculosis Mtb-209 pathogen strain, suggesting a different action mechanism of Steffimycin B from that of rifampin .

Analyse Biochimique

Biochemical Properties

Steffimycin B plays a crucial role in biochemical reactions by binding to DNA and intercalating at specific sites . This interaction disrupts the DNA structure, inhibiting the replication and transcription processes. Steffimycin B is known to interact with various enzymes and proteins, including topoisomerases, which are essential for DNA replication and repair . The binding of Steffimycin B to DNA induces conformational changes that hinder the activity of these enzymes, leading to the inhibition of cell proliferation.

Cellular Effects

Steffimycin B exerts significant effects on various types of cells and cellular processes. It is cytotoxic to several cancer cell lines, including MCF-7, KB, NCI-H187, and Vero cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Steffimycin B has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects the cell cycle by causing cell cycle arrest at the G2/M phase .

Molecular Mechanism

The molecular mechanism of Steffimycin B involves its binding to DNA and subsequent inhibition of DNA replication and transcription . Steffimycin B preferentially intercalates at sites containing cytosine and guanine, causing structural distortions in the DNA helix . This binding interferes with the activity of topoisomerases, enzymes responsible for relieving torsional stress during DNA replication . The inhibition of topoisomerases leads to the accumulation of DNA breaks and ultimately triggers cell death through apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Steffimycin B have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that Steffimycin B can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Steffimycin B vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, Steffimycin B can cause adverse effects, including myelosuppression and cardiotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without inducing significant toxicity . These findings highlight the importance of dose optimization in the clinical application of Steffimycin B.

Metabolic Pathways

Steffimycin B is involved in several metabolic pathways, primarily related to its interaction with DNA and enzymes involved in DNA replication and repair . The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Steffimycin B is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . Steffimycin B has been shown to localize primarily in the nucleus, where it exerts its DNA-binding effects . The distribution of Steffimycin B within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of Steffimycin B is predominantly in the nucleus, where it binds to DNA and exerts its cytotoxic effects . The compound’s localization is facilitated by its ability to intercalate into the DNA helix, targeting specific sequences containing cytosine and guanine . Steffimycin B does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity and function are primarily confined to the nucleus, where it disrupts DNA replication and transcription processes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La steffimycine B est généralement produite par la fermentation contrôlée de Streptomyces elgreteus dans un milieu nutritif aqueux en conditions aérobies . Le processus de fermentation consiste à cultiver la bactérie jusqu'à ce qu'une activité antibiotique importante soit conférée au milieu .

Méthodes de production industrielle : La production industrielle de la this compound implique des processus de fermentation à grande échelle. La bactérie Streptomyces elgreteus est cultivée dans un milieu riche en nutriments, et l'antibiotique est extrait et purifié par extraction par solvant et chromatographie sur gel de silice . L'optimisation des conditions de fermentation, telles que la concentration des sources de carbone et d'azote, est cruciale pour maximiser le rendement de la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La steffimycine B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle se lie à l'ADN en s'intercalant à des sites contenant de la cytosine et de la guanine .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la stabilité du composé .

Principaux produits : Les principaux produits formés à partir des réactions de la this compound comprennent ses dérivés, tels que la 8-déméthoxy-10-déoxystéffimycinone et la 7-déoxy-10-déoxystéffimycinone . Ces dérivés sont produits par des modifications du composé parent et présentent des degrés d'activité biologique variables .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications en recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie. En chimie, elle est étudiée pour ses propriétés chimiques uniques et sa capacité à subir diverses réactions . En biologie, la this compound est utilisée pour étudier les mécanismes de liaison à l'ADN et les effets de l'intercalation de l'ADN sur les processus cellulaires . En médecine, elle est étudiée pour son activité antitumorale potentielle et ses effets cytotoxiques sur les cellules cancéreuses . De plus, la this compound a des applications en agriculture et en élevage, où elle est utilisée pour lutter contre les agents pathogènes des plantes et des animaux .

5. Mécanisme d'action

La this compound exerce ses effets en se liant à l'ADN bicaténaire et en s'intercalant à des sites contenant de la cytosine et de la guanine . Cette liaison augmente la stabilité thermique de l'ADN et inhibe l'activité de l'ADN polymérase I, empêchant ainsi la réplication de l'ADN . Les effets cytotoxiques du composé sont attribués à sa capacité à perturber la synthèse de l'ADN et à induire la mort cellulaire dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

La steffimycine B fait partie de la famille des steffimycines, qui comprend d'autres composés apparentés tels que la steffimycine C, la 8-déméthoxy-10-déoxystéffimycinone et la 7-déoxy-10-déoxystéffimycinone . Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent par leurs modifications chimiques et leurs degrés de cytotoxicité . La this compound est unique par sa forte affinité de liaison à l'ADN et son activité antitumorale potentielle, ce qui en fait un composé précieux pour la recherche scientifique et les applications médicales .

Propriétés

IUPAC Name |

(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJWDTPKSIFZBV-IDORXPLKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54526-94-2 | |

| Record name | (2S,3S,4R)-4-[(6-Deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54526-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Steffimycin B exerts its antitumor activity primarily through DNA binding. [, ] Specifically, it intercalates between the base pairs of DNA, with a preference for guanine and cytosine rich sequences (GpC, CpG, and CpC or its complement GpG). [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []

A: Steffimycin B is an anthracycline antibiotic. Its molecular formula is C29H32O13 and its molecular weight is 592.56 g/mol. [, ] Structurally, it features a tetracyclic ring system (rings A-D), a sugar moiety attached to ring D, and a methoxy group in its sugar moiety, which differentiates it from the related compound Steffimycin. [, ] Spectroscopic methods, including NMR and mass spectroscopy, have been instrumental in characterizing its structure. [, ] The configuration in ring A is 7R,8S,9S, adopting a half-chair conformation, while the sugar ring has the regular chair conformation. []

A: Studies on chemical modifications of Steffimycin B, specifically at the 3-position, have shown that altering its structure can significantly impact its antitumor activity. [] This suggests that specific structural features are crucial for its interaction with DNA and subsequent biological effects.

A: Yes. Both mammalian (rat liver) and microbial systems have demonstrated the ability to convert Steffimycin B to its 7-deoxyaglycone, 7-deoxysteffimycinone. [, ] This conversion involves a reductive cleavage of the sugar moiety and is dependent on reduced pyridine nucleotides (TPNH in mammals, DPNH in bacteria). [, ] Interestingly, certain microorganisms, like Actinoplanes utahensis and Chaetomium sp., can specifically reduce Steffimycin B at the C-10 carbonyl group, yielding 10-dihydrosteffimycin B. [] This microbial transformation requires TPNH and has been studied using cell-free extracts. [, ]

ANone: While specific resistance mechanisms for Steffimycin B haven't been extensively detailed in the provided abstracts, its structural similarity to other anthracyclines like Daunorubicin and Doxorubicin suggests that overlapping resistance mechanisms could exist. These mechanisms might involve altered drug efflux, DNA repair pathways, or modifications to topoisomerase II, a common target for anthracyclines. Further research is needed to fully elucidate Steffimycin B resistance.

A: Yes, researchers have synthesized novel hybrid molecules incorporating the glycan moiety of Arimetamycin A with the aglycone of Steffimycin B. [] These hybrids demonstrated enhanced cytotoxicity compared to Steffimycin B itself. [] This highlights the potential of exploring Steffimycin B-derived compounds for improved therapeutic outcomes.

ANone: Various analytical methods have been employed to characterize and study Steffimycin B. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) have been crucial for structural elucidation and identification of Steffimycin B. [, ]

- Chromatography: Silica gel chromatography has been used for the purification of Steffimycin B from cultures of Streptomyces elgreteus. []

- X-ray Diffraction: This technique provided insights into the crystal and molecular structure of Steffimycin B, confirming its stereochemistry and interactions with DNA. [, ]

- Cell-free assays: These are used to investigate the metabolic conversion of Steffimycin B by enzymes from different organisms. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.